Ethyl 3-bromo-6-cyano-2-methoxybenzoate
Overview
Description
Ethyl 3-bromo-6-cyano-2-methoxybenzoate is an organic compound with the molecular formula C11H10BrNO3 It is a derivative of benzoic acid, featuring a bromine atom, a cyano group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-bromo-6-cyano-2-methoxybenzoate typically involves the bromination of 2-methoxybenzoic acid followed by the introduction of a cyano group. The esterification of the resulting compound yields the final product. The reaction conditions often include:
Bromination: Using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Cyanation: Introduction of the cyano group using reagents like copper(I) cyanide (CuCN) in a polar solvent.
Esterification: Conversion to the ethyl ester using ethanol (EtOH) and a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine using hydrogenation or other reducing agents.
Oxidation Reactions: The methoxy group can undergo oxidation to form a carboxylic acid or aldehyde.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.
Reduction: Amines.
Oxidation: Carboxylic acids or aldehydes.
Scientific Research Applications
Ethyl 3-bromo-6-cyano-2-methoxybenzoate is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-6-cyano-2-methoxybenzoate depends on its application. In biochemical assays, it may act as an inhibitor by binding to active sites of enzymes, blocking substrate access. The bromine and cyano groups can interact with various molecular targets, influencing pathways involved in cellular processes.
Comparison with Similar Compounds
- Ethyl 2-bromo-3-cyano-6-methoxybenzoate
- Ethyl 3-bromo-2-cyano-6-methoxybenzoate
Comparison: Ethyl 3-bromo-6-cyano-2-methoxybenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical reactions. Compared to its isomers, it may exhibit different physical properties and reactivity patterns, making it suitable for specific applications in synthesis and research.
Properties
IUPAC Name |
ethyl 3-bromo-6-cyano-2-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-3-16-11(14)9-7(6-13)4-5-8(12)10(9)15-2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABPYFSNNCZYML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1OC)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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